

Unraveling the Molecular Fragmentation of Monononyl Phthalate-d4: A Technical Guide

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Compound of Interest

Compound Name: Monononyl Phthalate-d4

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This in-depth technical guide provides a comprehensive analysis of the mass spectrum of **Monononyl Phthalate-d4**, a deuterated internal standard crucial for accurate quantification of its non-deuterated counterpart in various matrices. Understanding its fragmentation pattern is paramount for developing robust analytical methods in toxicology, environmental monitoring, and pharmaceutical research. This document outlines the predicted mass spectral data, proposes a detailed fragmentation pathway, and provides a general experimental protocol for its analysis.

Predicted Mass Spectrum Data

The mass spectrum of **Monononyl Phthalate-d4** is characterized by specific ion fragments that arise from predictable cleavage patterns of the ester and alkyl chain. The presence of four deuterium atoms on the aromatic ring results in a characteristic mass shift for fragments containing this moiety. The predicted quantitative data for the major ions are summarized in the table below.

m/z (predicted)	Proposed Ion Structure	Description
296.39	$[C_{17}H_{20}D_4O_4]^+$	Molecular Ion (M^+)
171.06	$[C_8HD_4O_4]^+$	Fragment resulting from the loss of the nonyl radical.
153.05	$[C_8HD_4O_3]^+$	Protonated phthalic anhydride-d4, a characteristic fragment for phthalates. This is often the base peak.
125.04	$[C_7HD_4O_2]^+$	Formed by the loss of CO from the m/z 153 fragment.
79.05	$[C_6D_4H]^+$	Deuterated benzene ring fragment resulting from further fragmentation.

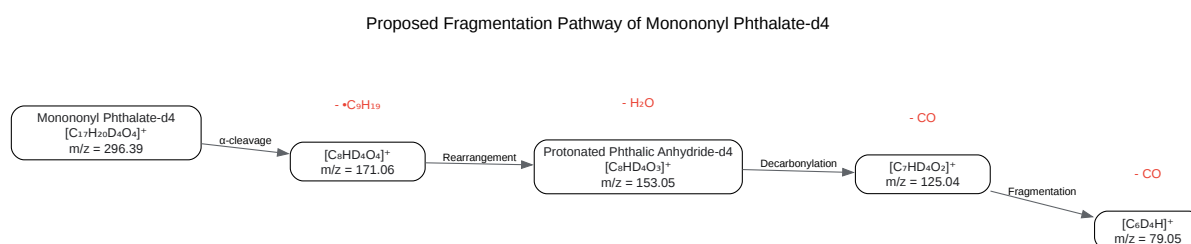
Proposed Fragmentation Pathway

The fragmentation of **Monononyl Phthalate-d4** upon electron ionization (EI) is expected to follow established pathways for phthalate esters, primarily involving cleavage of the ester group and rearrangements of the alkyl chain. The initial ionization event forms the molecular ion at m/z 296.39. Subsequent fragmentation proceeds as follows:

- **Loss of the Nonyl Radical:** The primary fragmentation event is the cleavage of the C-O bond between the carbonyl group and the nonyl chain, leading to the loss of a nonyl radical ($\bullet C_9H_{19}$). This results in the formation of a stable acylium ion at m/z 171.06.
- **Formation of Protonated Phthalic Anhydride-d4:** A hallmark of phthalate mass spectra is the formation of a protonated phthalic anhydride ion. For **Monononyl Phthalate-d4**, this involves a rearrangement process, likely a McLafferty-type rearrangement, resulting in the characteristic and often most abundant ion at m/z 153.05. This ion's high stability makes it a prominent feature in the spectrum.[\[1\]](#)[\[2\]](#)
- **Further Fragmentation:** The protonated phthalic anhydride-d4 ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form the ion at m/z 125.04.

Subsequent fragmentation can lead to the formation of a deuterated benzene ring fragment at m/z 79.05.

The proposed fragmentation pathway is visualized in the following diagram:



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Proposed fragmentation of **Monononyl Phthalate-d4**.

General Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of **Monononyl Phthalate-d4** using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is widely applicable for the separation and identification of phthalates in various sample matrices.

1. Sample Preparation:

- **Standard Preparation:** Prepare a stock solution of **Monononyl Phthalate-d4** in a high-purity solvent such as hexane or ethyl acetate. Create a series of working standards by serial dilution to the desired concentration range.

- **Sample Extraction (if applicable):** For complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte and remove interfering substances. The choice of extraction solvent and SPE sorbent will depend on the sample matrix.

2. GC-MS Instrumentation and Conditions:

- **Gas Chromatograph:** An Agilent 7890 GC system or equivalent.
- **Mass Spectrometer:** An Agilent 5977 MS or equivalent single quadrupole or tandem mass spectrometer.
- **GC Column:** A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable for separating phthalates.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min).
- **Inlet:** Split/splitless injector. For trace analysis, splitless mode is preferred.
 - **Injector Temperature:** 280 °C
 - **Injection Volume:** 1 μ L
- **Oven Temperature Program:**
 - **Initial Temperature:** 80 °C, hold for 1 minute.
 - **Ramp:** Increase to 280 °C at a rate of 10 °C/min.
 - **Final Hold:** Hold at 280 °C for 10 minutes.
- **Mass Spectrometer Parameters:**
 - **Ionization Mode:** Electron Ionization (EI)
 - **Ionization Energy:** 70 eV
 - **Source Temperature:** 230 °C

- Quadrupole Temperature: 150 °C
- Acquisition Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic ions (e.g., m/z 153.05, 171.06, 296.39) is recommended for enhanced sensitivity and selectivity.

3. Data Analysis:

- Identify the peak corresponding to **Monononyl Phthalate-d4** based on its retention time and the presence of the characteristic ions in its mass spectrum.
- Confirm the fragmentation pattern by comparing the acquired spectrum with the predicted fragmentation pathway and reference spectra if available.

This technical guide provides a foundational understanding of the mass spectrometric behavior of **Monononyl Phthalate-d4**. The predicted data and proposed fragmentation pathway serve as a valuable reference for method development and data interpretation in research and analytical laboratories.

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References

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Phone: (601) 213-4426

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